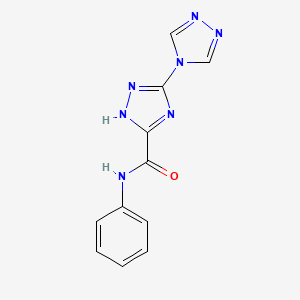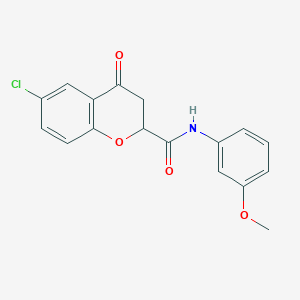![molecular formula C30H35N3O4 B15003076 3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B15003076.png)
3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trimethoxyphenyl group, a benzodiazole moiety, and a phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling and functionalization. Common synthetic routes include:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of hydroxybenzaldehyde derivatives.
Synthesis of the Benzodiazole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The core structures are coupled using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzodiazole moiety can be reduced under hydrogenation conditions.
Substitution: The phenylethyl chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group would yield quinone derivatives, while reduction of the benzodiazole moiety would produce dihydrobenzodiazole derivatives.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study the interactions of benzodiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor.
Podophyllotoxin: Another compound that targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3,4,5-TRIMETHOXY-N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]BENZAMIDE is unique due to its combination of a trimethoxyphenyl group and a benzodiazole moiety, which provides it with distinct chemical and biological properties compared to other tubulin inhibitors .
Properties
Molecular Formula |
C30H35N3O4 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]benzamide |
InChI |
InChI=1S/C30H35N3O4/c1-5-6-12-17-33-25-16-11-10-15-23(25)31-29(33)24(18-21-13-8-7-9-14-21)32-30(34)22-19-26(35-2)28(37-4)27(20-22)36-3/h7-11,13-16,19-20,24H,5-6,12,17-18H2,1-4H3,(H,32,34) |
InChI Key |
PMROJYRHYRZIFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15002993.png)
![2-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzamide](/img/structure/B15002995.png)
![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15002997.png)

![5-Chloro-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003002.png)

![N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-2,1-phenylene]}diacetamide](/img/structure/B15003018.png)
![2-chloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B15003021.png)
![4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B15003022.png)
![N-[4-(2H-1,3-Benzodioxol-5-yloxy)phenyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B15003027.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003045.png)
![N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B15003053.png)
![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003067.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B15003074.png)
